molecular formula C21H21N3O3 B11478761 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

Cat. No.: B11478761
M. Wt: 363.4 g/mol
InChI Key: XYPRKAGJYQBUJV-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is an organic heterotricyclic compound It is characterized by its complex structure, which includes a benzimidazole core fused with a pyrimidine ring and substituted with a 2,3-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with formic acid or its equivalents.

    Fusion with Pyrimidine Ring: The benzimidazole core is then fused with a pyrimidine ring through cyclization reactions.

    Substitution with 2,3-Dimethoxyphenyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

InChI

InChI=1S/C21H21N3O3/c1-12-18(13(2)25)19(14-8-7-11-17(26-3)20(14)27-4)24-16-10-6-5-9-15(16)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23)

InChI Key

XYPRKAGJYQBUJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)C

Origin of Product

United States

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